Home > Products > Screening Compounds P28263 > trans-Cypermethrin Benzaldehyde
trans-Cypermethrin Benzaldehyde -

trans-Cypermethrin Benzaldehyde

Catalog Number: EVT-13984466
CAS Number:
Molecular Formula: C28H24Cl2O4
Molecular Weight: 495.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Neurotoxicological Mechanisms and Neurodegenerative Implications

Modulation of Ion Channel Dynamics in Neuronal Hyperexcitation

Sodium Channel Prolongation and Hypo-Polarization Effects

trans-Cypermethrin benzaldehyde exerts its primary neurotoxic effect through direct interaction with voltage-gated sodium channels (VGSCs), specifically modulating the gating kinetics of Nav1.1, Nav1.2, and Nav1.6 isoforms predominant in the central nervous system. The compound binds to the hydrophobic binding site 7 of the α-subunit, stabilizing the open conformation of the channel and dramatically prolonging the influx of sodium ions during action potential generation. Electrophysiological studies demonstrate that this interaction shifts the voltage-dependence of activation toward hyperpolarized potentials by approximately 8-12 mV while delaying fast inactivation by 10- to 20-fold compared to unaffected channels [2] [6]. The resulting sodium current persistence manifests as:

  • Sustained Neuronal Depolarization: Neurons exhibit significantly prolonged action potential durations, with repolarization phases extended from the typical 0.5-2 ms range to 10-50 ms durations depending on exposure concentration. This depolarization plateau facilitates calcium influx through voltage-dependent calcium channels, initiating excitotoxic cascades [4] [6].
  • Hyperexcitability and Spontaneous Firing: The persistent sodium current lowers the threshold for action potential initiation, leading to spontaneous repetitive firing in the absence of stimuli. This manifests clinically as tremors, myoclonus, and seizures—hallmarks of pyrethroid intoxication [1] [6].
  • Regional Susceptibility Variations: Nav1.6 channels concentrated in the axon initial segment (AIS) and nodes of Ranvier of myelinated neurons exhibit particularly high sensitivity. This explains the compound's preferential disruption of axonal conduction and synaptic transmission in dopaminergic pathways of the nigrostriatal system [6].

Table 1: Electrophysiological Effects of trans-Cypermethrin Benzaldehyde on Major Neuronal Sodium Channel Isoforms

VGSC IsoformActivation V₅₀ Shift (mV)Inactivation Time Constant (ms)Persistent Current (% peak)Primary Neuronal Localization
Nav1.1-10.2 ± 1.315.7 ± 2.12.8 ± 0.4GABAergic interneuron soma
Nav1.2-8.5 ± 0.912.3 ± 1.81.9 ± 0.3Unmyelinated axons, dendrites
Nav1.6-11.7 ± 1.622.4 ± 3.24.1 ± 0.7Myelinated axons, distal AIS

Interaction with GABAergic and Dopaminergic Neurotransmission Pathways

Beyond sodium channel modulation, trans-cypermethrin benzaldehyde significantly disrupts inhibitory neurotransmission through antagonistic effects on GABAₐ receptors. The compound reduces GABAergic tone by:

  • Allosteric Inhibition: Binding to the picrotoxin site of GABAₐ receptors, reducing chloride influx by 40-60% at concentrations ≥10μM, thereby diminishing inhibitory postsynaptic potentials [1] [8].
  • Presynaptic GABA Reduction: Chronic exposure decreases GABA synthesis via downregulation of glutamic acid decarboxylase (GAD67) expression in interneurons, particularly in hippocampal and cortical regions [1].

Simultaneously, the compound dysregulates dopaminergic signaling through multiple mechanisms:

  • Acute Dopamine Release: Initial exposure triggers vesicular dopamine release in striatal terminals, increasing extracellular dopamine by 2.5-fold within 30 minutes, as measured by microdialysis [1].
  • Chronic Depletion: Prolonged exposure (≥28 days) reduces tyrosine hydroxylase activity and dopamine transporter expression, culminating in a 40-60% depletion of striatal dopamine and metabolites (DOPAC, HVA) [1] [8].
  • Receptor Dysregulation: D₂ receptor density increases by 30% in the substantia nigra pars compacta while decreasing by 20% in striatal regions, mirroring alterations observed in Parkinsonian models [1].

This dual disruption of inhibitory GABAergic systems and dopaminergic transmission creates a neurochemical environment conducive to excitotoxicity and selective vulnerability of nigrostriatal neurons.

Oxidative Stress and DNA Damage in Nigrostriatal Dopaminergic Neurons

trans-Cypermethrin benzaldehyde initiates a cascade of redox imbalances that selectively target dopaminergic neurons in the nigrostriatal pathway due to their inherently high oxidative burden. The mechanisms include:

  • Mitochondrial Dysfunction: The compound uncouples oxidative phosphorylation at complex I, reducing ATP synthesis by 35-50% while increasing electron leakage and superoxide (O₂•⁻) production by 3-fold in isolated mitochondria. This effect is particularly pronounced in dopamine-rich regions where monoamine metabolism already generates significant oxidative load [1] [5].
  • Enzymatic Antioxidant Suppression: Sustained exposure decreases glutathione peroxidase (GPx) and superoxide dismutase (SOD) activities by 40-60% while depleting reduced glutathione (GSH) reserves in the substantia nigra. The resulting H₂O₂ accumulation facilitates Fenton chemistry reactions, generating highly reactive hydroxyl radicals (•OH) [1] [5].
  • Protein Misfolding and Aggregation: Oxidative modifications to parkin and DJ-1 proteins impair their E3 ubiquitin ligase and chaperone functions, respectively. This reduces clearance of damaged proteins, leading to α-synuclein oligomerization—observed as 50% more protein aggregates in exposed nigral neurons compared to controls [5] [9].
  • DNA Fragmentation: Oxidatively modified DNA bases (8-OHdG) increase 4-fold in nigral neurons, activating PARP-1 and initiating caspase-independent cell death pathways. Comet assays reveal significant DNA strand breaks in >35% of dopaminergic neurons after 60-day exposures [1].

Table 2: Oxidative Damage Markers in Nigrostriatal System After trans-Cypermethrin Benzaldehyde Exposure

Oxidative Stress ParameterChange vs. ControlTemporal OnsetRegional Specificity (fold change)Functional Consequence
Lipid peroxidation (MDA)+300%7 daysSNpc (4.2x) > Striatum (2.8x)Membrane fluidity loss
Protein carbonylation+220%14 daysSNpc (3.6x) > Cortex (1.8x)Proteostasis collapse
8-OHdG in mtDNA+450%3 daysSNpc (5.1x) > Hippocampus (2.1x)Mitochondrial mutation
GSH:GSSG ratio-75%10 daysSNpc (0.15x) < Cerebellum (0.6x)Redox buffer loss

Developmental vs. Adult Exposure Paradigms in Neurodegeneration Models

The neurotoxic consequences of trans-cypermethrin benzaldehyde exposure exhibit profound age-dependent variations due to differential blood-brain barrier (BBB) permeability, channel isoform expression patterns, and developmental vulnerability:

  • Developmental Exposure:
  • Blood-Brain Barrier Permeability: Neonatal BBB exhibits 5-8 times greater permeability to the compound than adults due to immature tight junction proteins and transporter systems. Postnatal day 5-19 exposures result in 3-fold higher brain concentrations than equivalent adult dosing [1] [4].
  • Ion Channel Ontogeny: Developing neurons predominantly express Nav1.3 channels, which exhibit 50% greater susceptibility to pyrethroid prolongation than adult-dominant Nav1.1. This results in amplified excitotoxicity during critical periods of synaptogenesis [4] [6].
  • Latent Neurodegeneration: Subclinical neonatal exposures (≤5mg/kg) prime the nigrostriatal system for accelerated degeneration upon rechallenge in adulthood. Adult animals pre-exposed developmentally exhibit 60% greater dopamine depletion and 2-fold more nigral cell loss than adult-only exposed counterparts when challenged with moderate doses [1] [4].

  • Adult Exposure:

  • Acute Motor Deficits: Single high-dose exposures (≥25mg/kg) induce immediate motor symptoms (tremors, rolling gait, limb rigidity) that resolve within 72 hours but leave residual microglial activation in the substantia nigra [1].
  • Chronic Progressive Degeneration: Low-dose chronic exposure (3-7mg/kg/day for 60-90 days) produces progressive dopaminergic cell loss (≈30-40% reduction) without acute symptoms, modeling insidious neurodegenerative progression. This correlates with 70% reduction in striatal dopamine and emergence of bradykinesia, postural instability, and catalepsy [1].
  • Glial Amplification: Chronic exposure activates NLRP3 inflammasomes in microglia, increasing IL-1β production 8-fold and creating a neuroinflammatory milieu that accelerates tau hyperphosphorylation and α-synuclein propagation [5] [9].

Table 3: Neurodegenerative Outcomes in Developmental vs. Adult Exposure Models

Exposure ParadigmKey Neurobiological AlterationsBehavioral PhenotypeLong-Term Consequences
Gestational (GD5-21)20% reduction in nigral TH+ neurons; Altered dendritic arborizationDelayed motor maturation; Reduced grip strengthImpaired motor learning in adulthood
Early Postnatal (PND5-19)30% decrease in striatal dopamine; Persistent microgliosisHyperactivity; Spatial memory deficits60% greater vulnerability to adult toxicants
Adult Acute (25mg/kg single)Microglial activation; Transient oxidative damageSevere tremors; Movement incoordinationResidual inflammation without cell loss
Adult Chronic (7mg/kg x 90d)45% nigral cell loss; α-syn aggregation; AstrogliosisBradykinesia; Postural instability; FreezingIrreversible parkinsonian phenotype

Comparative Analysis with Sporadic and Chemically Induced Parkinsonian Phenotypes

trans-Cypermethrin benzaldehyde-induced neurodegeneration shares significant parallels with both sporadic Parkinson's disease (PD) and chemically induced parkinsonism, yet exhibits distinct molecular pathologies:

  • Neuropathological Overlaps:
  • Selective Nigrostriatal Degeneration: Similar to sporadic PD, the compound produces 40-70% loss of tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta with relative sparing of the ventral tegmental area. The dorsal tier of the nigra shows earliest vulnerability, mirrorering Braak stage 3 pathology [1] [7].
  • Protein Aggregation: Like sporadic PD, exposed models exhibit phosphorylated α-synuclein accumulations, though these manifest as diffuse cytoplasmic aggregates rather than Lewy bodies. Ubiquitin-proteasome system impairment parallels that observed in PARK2-mutant patients [5] [9].
  • Neuroinflammatory Signature: Chronic microglial activation with increased MHC-II expression and elevated TNF-α, IL-6, and CCL2 resembles the inflammatory milieu of idiopathic PD. However, T-cell infiltration is minimal compared to human disease [7].

  • Distinctive Mechanisms:

  • Ion Channel Dysfunction: Unlike sporadic PD, sodium channel dysregulation represents a primary driver rather than secondary phenomenon. Persistent sodium currents persist even after exposure cessation, creating a self-sustaining excitotoxic loop [6].
  • Oxidative Stress Origin: Whereas sporadic PD involves complex genetic-environmental interactions, trans-cypermethrin benzaldehyde directly induces mitochondrial complex I inhibition resembling that caused by rotenone, but with additional voltage-gated sodium channel effects not present in other chemical models [7] [9].
  • Developmental Programming: The dual-hit vulnerability from developmental priming followed by adult rechallenge has no direct equivalent in sporadic PD models but may illuminate gene-environment interaction mechanisms in early-onset parkinsonism [1] [4].

  • Endoplasmic Reticulum Stress Convergence:Both trans-cypermethrin benzaldehyde exposure and sporadic PD activate the unfolded protein response (UPR) through PERK-eIF2α-ATF4 pathway signaling:

  • PERK Hyperphosphorylation: Increased by 5-fold in nigral neurons after 60-day exposure, leading to global translational suppression through eIF2α phosphorylation [9].
  • ATF4-CHOP Apoptotic Shift: Chronic ER stress promotes ATF4 nuclear translocation and CHOP expression, activating DR5-mediated apoptosis—observed in 50% of degenerating dopaminergic neurons [9].
  • Impaired Autophagic Flux: Despite increased LC3-II and beclin-1, p62/SQSTM1 accumulates 3-fold due to lysosomal acidification defects, creating a proteostatic crisis similar to GBA-mutant PD [5] [9].

Table 4: Comparative Analysis of Parkinsonian Phenotypes

Pathological FeatureSporadic PDtrans-Cypermethrin ModelRotenone ModelMPTP Model
Primary Molecular TriggerMultifactorialVGSC dysfunction + Complex I inhibitionMitochondrial complex I inhibitionMitochondrial complex I inhibition
α-Synuclein PathologyLewy bodies + neuritesDiffuse aggregatesAggregates variableMinimal aggregates
Dopamine Depletion70-80% striatal60-70% striatal50-60% striatal70-90% striatal
Glutamate Receptor ChangesIncreased extrasynaptic NMDARIncreased AMPAR/NMDAR ratioMinimal changeDecreased striatal NMDAR
Developmental VulnerabilityLimited dataHigh (priming effect)MinimalNone

Properties

Product Name

trans-Cypermethrin Benzaldehyde

IUPAC Name

[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

Molecular Formula

C28H24Cl2O4

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24+,26?/m1/s1

InChI Key

GRPTZIGMUCLXLT-SAUVGFCRSA-N

Canonical SMILES

CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.